molecular formula C9H7F6N B6312077 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline CAS No. 1357624-31-7

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline

Cat. No.: B6312077
CAS No.: 1357624-31-7
M. Wt: 243.15 g/mol
InChI Key: MXAJGWGUXVROBT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is a synthetic compound with the molecular formula C9H7F6N and a molecular weight of 243.15 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c1-4-6(16)3-2-5(7(4)10)8(11,12)9(13,14)15/h2-3H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAJGWGUXVROBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline involves several steps. One common method includes the reaction of 4-bromo-2-fluorobenzotrifluoride with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection . The intermediate compound is then reacted with hydrogen chloride in an organic solvent to obtain the target product . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated quinolines, while reduction can produce different aniline derivatives .

Scientific Research Applications

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Fluorinated compounds, including this one, are explored for their potential use in pharmaceuticals due to their unique properties.

    Industry: The compound is used in the production of materials with specific properties, such as high electronegativity and metabolic stability.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and ability to block metabolic oxidation sites, enhancing its stability and activity . These properties make it a valuable compound in various applications, including drug development and material science.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylaniline: This compound has a similar structure but lacks the pentafluoroethyl group.

    3-Fluoro-2-methyl-4-trifluoromethylaniline: This compound has a trifluoromethyl group instead of a pentafluoroethyl group.

Uniqueness

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is unique due to its pentafluoroethyl group, which imparts distinct chemical properties, such as higher electronegativity and metabolic stability . These properties make it more suitable for specific applications compared to its similar compounds.

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